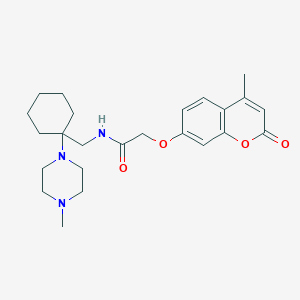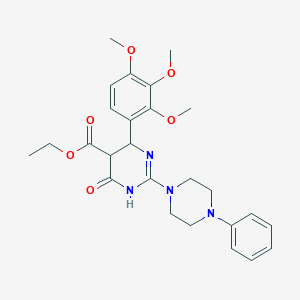
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as CM-3, has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide is not fully understood, but studies suggest that it works by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has been shown to inhibit the activity of histone deacetylase, which is involved in cancer cell growth and proliferation. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide also modulates the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has significant biochemical and physiological effects. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide in laboratory experiments is its high yield and relatively simple synthesis method. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide is also stable under normal laboratory conditions, making it a suitable compound for long-term studies. However, one limitation of using 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
Future research on 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide could focus on its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Studies could also investigate the effects of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide on specific enzymes and signaling pathways involved in these diseases. Additionally, studies could investigate the optimal dosage and administration of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide for maximum therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide involves the condensation of 7-hydroxy-4-methylcoumarin and N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acrylamide in the presence of a base. This reaction yields 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide as a yellow solid with a high yield.
Applications De Recherche Scientifique
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has been studied extensively for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide |
|---|---|
Formule moléculaire |
C24H33N3O4 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-18-14-23(29)31-21-15-19(6-7-20(18)21)30-16-22(28)25-17-24(8-4-3-5-9-24)27-12-10-26(2)11-13-27/h6-7,14-15H,3-5,8-13,16-17H2,1-2H3,(H,25,28) |
Clé InChI |
DAHIMCZUUHEKPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-benzyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264910.png)
![1-[2-[(4Z)-4-[4-(3,4-dimethoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-oxocyclohexa-1,5-dien-1-yl]oxyethyl]piperidine-4-carboxamide](/img/structure/B264913.png)
![7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate](/img/structure/B264914.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide](/img/structure/B264938.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)

![N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)
![8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B264987.png)